6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid

Vue d'ensemble

Description

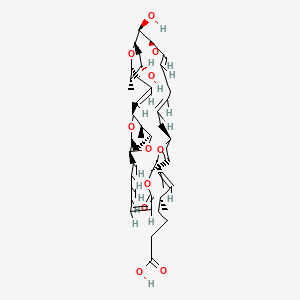

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid is an organic compound with the chemical formula C10H9NO4 . It is a white solid that is stable at room temperature . It is soluble in water and has a slightly acidic nature . This compound is stable in air but may decompose under light exposure .

Molecular Structure Analysis

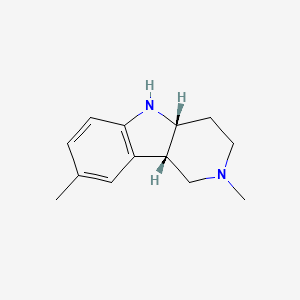

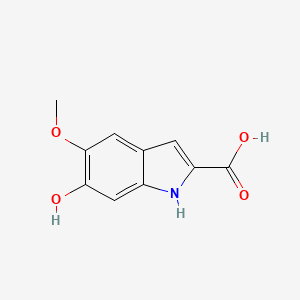

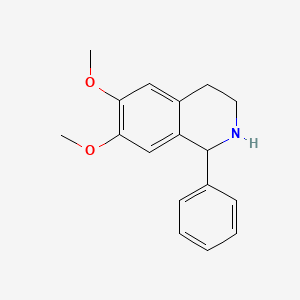

The molecular structure of 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid consists of an indole ring substituted with a hydroxy group at the 6th position and a methoxy group at the 5th position . The 2nd position of the indole ring is substituted with a carboxylic acid group .Physical And Chemical Properties Analysis

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid has a molecular weight of 207.18 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a topological polar surface area of 82.6 Ų .Applications De Recherche Scientifique

Neuroprotective Properties

This compound has shown potential in the field of neuroprotection, particularly concerning stroke. Studies suggest that it may reduce the size of ischemic areas, decrease oxidative stress, and enhance long-term potentiation (LTP), which is crucial for learning and memory .

Polymorphism Characterization

A new polymorph of this compound has been discovered and characterized using single-crystal X-ray diffraction, infrared spectroscopy, and density functional theory (DFT) calculations. This research is vital for understanding the crystalline structures and could have implications for pharmacological applications .

Anticancer Activity

Indole derivatives, including 6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid, are being explored for their anticancer properties. They may function as inhibitors of certain pathways or as agents that can selectively target cancer cells without harming healthy cells .

In Vivo Lipid Imaging

As a fluorescent small molecule probe, this compound is used for lipid imaging in live organisms. This application is significant for studying cell membranes and lipid metabolism, which can provide insights into various diseases .

Enzyme Inhibition

The compound serves as an inhibitor for Indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan. IDO inhibitors are being researched for their potential to modulate immune responses and treat diseases like cancer .

Receptor Ligand Activity

It acts as a ligand for various receptors, such as the Dopamine D3 receptor and the 5-HT4 receptor. These receptors play roles in neurological functions and gastrointestinal motility, respectively, making this compound relevant in developing treatments for related disorders .

Propriétés

IUPAC Name |

6-hydroxy-5-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-15-9-3-5-2-7(10(13)14)11-6(5)4-8(9)12/h2-4,11-12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOLUJRYYOCWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=C(N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20180979 | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-5-methoxy-1h-indole-2-carboxylic acid | |

CAS RN |

2638-99-5 | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-methoxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20180979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furanylmethylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1218444.png)

![[5-(2-Furanyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1218445.png)

![3-[1-azepanyl-[1-(phenylmethyl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1218446.png)

![Morfamquat [ISO]](/img/structure/B1218459.png)